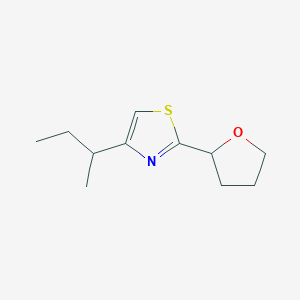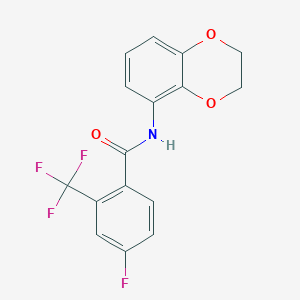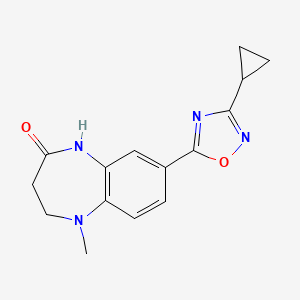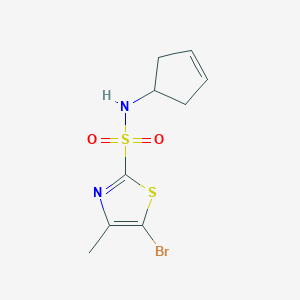
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOXT and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole is still under investigation. However, studies have shown that BOXT can interact with metal ions such as copper and iron, leading to changes in their fluorescence properties. BOXT has also been shown to inhibit the activity of certain enzymes, suggesting its potential use in drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects. However, further studies are needed to determine the long-term effects of BOXT on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. BOXT is also relatively easy to synthesize and has a high yield. However, one of the limitations of using BOXT is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole. One of the significant areas of research is the development of new drugs based on BOXT's inhibitory properties. Another future direction is the investigation of BOXT's potential use in detecting metal ions in living organisms. Additionally, further studies are needed to determine the long-term effects of BOXT on living organisms and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole has been achieved using different methods. One of the most common methods is the reaction between 2-oxo-1,3-thiazolidine and 1-bromo-4-butanol in the presence of a base such as potassium carbonate. The reaction results in the formation of BOXT as a white solid with a yield of up to 90%.
Aplicaciones Científicas De Investigación
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole has been studied for its potential applications in different fields of scientific research. One of the significant applications of BOXT is its use as a fluorescent probe for detecting metal ions such as copper and iron. BOXT has also been studied for its potential use in the development of new drugs for treating diseases such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
4-butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-8(2)9-7-14-11(12-9)10-5-4-6-13-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRAMTPOKASDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)